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Compound of Interest

Compound Name: YM158 free base

Cat. No.: B8761486 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cross-reactivity and selectivity profile of YM158, a dual antagonist

of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors. The performance of

YM158 is compared with other relevant therapeutic agents, supported by available

experimental data.

YM158 is a potent dual antagonist of the LTD4 and TXA2 receptors, key mediators in the

inflammatory cascade, particularly in respiratory and cardiovascular diseases. Its therapeutic

efficacy is intrinsically linked to its selectivity for these primary targets and its minimal

interaction with other cellular components, thereby reducing the potential for off-target effects.

This guide summarizes the available data on the selectivity profile of YM158 and compares it

with montelukast, a selective LTD4 receptor antagonist, and seratrodast, a selective TXA2

receptor antagonist.

Selectivity and Cross-Reactivity Profile
The selectivity of YM158 has been characterized through radioligand binding assays and

functional assessments. These studies reveal a high affinity for its intended targets with

minimal cross-reactivity across a panel of other receptors.
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Compound
Primary
Target(s)

Binding
Affinity (Ki,
nM)

Functional
Antagonism
(pA2)

Off-Target
Profile

YM158 LTD4 Receptor 0.64 ± 0.06[1]
8.87 (guinea pig

trachea)[2]

No significant

affinity for a

panel of

receptors

including α1, α2,

β-adrenoceptors,

histamine, 5-HT,

muscarinic,

sigma, C5a,

opioid, Ca2+

channel, K+

channel, protein

kinase C,

bradykinin,

endothelin,

neurokinin, and

platelet activating

factor receptors.

[1] A broad,

quantitative

kinase screen is

not publicly

available.

TXA2 Receptor 5.0 ± 0.88[1]
8.81 (guinea pig

trachea)[2]

Montelukast
LTD4 Receptor

(CysLT1)

~2-10 (for

CysLT1)
-

Selective for the

CysLT1 receptor

over other airway

receptors.

Seratrodast TXA2 Receptor Potent TP

receptor

antagonist

pA2 of 9.27

(human platelets)

Exhibits some

cross-reactivity

with other
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prostanoid

receptors,

notably the

prostaglandin D2

(DP) receptor

(pA2 of 7.20 in

guinea pig

trachea) and to a

lesser extent, the

prostaglandin

F2α (FP)

receptor (pA2 of

5.71 in guinea

pig trachea).

Signaling Pathways
The therapeutic effects of YM158 are mediated by its antagonism of the LTD4 and TXA2

signaling pathways, which are central to inflammatory processes.
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LTD4 Pathway

TXA2 Pathway

Leukotriene D4 (LTD4)

CysLT1 Receptor Gq Protein Phospholipase C IP3 & DAG Ca²⁺ Release & PKC Activation Inflammation, Bronchoconstriction,
Increased Vascular Permeability

YM158 Antagonism

Thromboxane A2 (TXA2)

TP Receptor Gq/G12/13 Proteins Rho/PLC Activation Ca²⁺ Release & MLCK Activation Platelet Aggregation, Vasoconstriction,
Bronchoconstriction

YM158 Antagonism
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Fig. 1: YM158 antagonism of LTD4 and TXA2 signaling pathways.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

YM158's selectivity and cross-reactivity.

Radioligand Displacement Assay for LTD4 and TXA2
Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to

displace a radiolabeled ligand from its receptor.

Protocol:

Membrane Preparation: Guinea pig lung tissue is homogenized in a cold buffer and

centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended
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in an appropriate assay buffer. Protein concentration is determined using a standard method

like the Bradford assay.

Binding Assay:

In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a

radiolabeled ligand ([³H]-LTD4 for the LTD4 receptor or a suitable radiolabeled

agonist/antagonist for the TXA2 receptor) and varying concentrations of the unlabeled test

compound (e.g., YM158).

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined

time to reach equilibrium.

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass

fiber filter mat using a cell harvester. The filter traps the membranes with the bound

radioligand, while the unbound radioligand passes through.

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-

specifically bound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow

Membrane Preparation
(e.g., from guinea pig lung)

Incubation:
Membranes + Radioligand +

Test Compound (YM158)

Rapid Filtration
(Separates bound from free ligand)

Washing
(Removes non-specific binding)

Scintillation Counting
(Measures bound radioactivity)

Data Analysis
(IC50 and Ki determination)
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Fig. 2: Workflow for radioligand displacement assay.

Guinea Pig Tracheal Contraction Assay
This ex vivo functional assay assesses the ability of a compound to antagonize agonist-

induced smooth muscle contraction.

Protocol:
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Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a

Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into

rings.

Mounting: The tracheal rings are suspended in an organ bath containing Krebs-Henseleit

solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end

of the ring is fixed, and the other is connected to an isometric force transducer to record

changes in tension.

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified

period, with periodic washing.

Contraction and Antagonism:

A contractile agonist (e.g., LTD4 or the TXA2 mimetic U-46619) is added to the organ bath

in a cumulative manner to establish a concentration-response curve.

The tissues are then washed and incubated with the antagonist (e.g., YM158) for a set

period.

The concentration-response curve to the agonist is repeated in the presence of the

antagonist.

Data Analysis: The antagonistic potency is determined by the rightward shift of the agonist's

concentration-response curve. The pA2 value, which represents the negative logarithm of

the molar concentration of the antagonist that produces a two-fold shift in the agonist's

EC50, is calculated using a Schild plot analysis.
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Guinea Pig Tracheal Contraction Assay Workflow

Tracheal Ring Preparation
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Incubation with Antagonist
(YM158)

Repeat Agonist CRC
in presence of Antagonist

Data Analysis
(Schild plot, pA2 determination)
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Fig. 3: Workflow for guinea pig tracheal contraction assay.
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The available data indicates that YM158 is a highly potent and selective dual antagonist of the

LTD4 and TXA2 receptors. Its selectivity profile, as demonstrated by the lack of significant

affinity for a broad range of other receptors, suggests a lower potential for off-target effects

compared to less selective compounds. The comparison with montelukast and seratrodast

highlights the unique dual-action of YM158. While a comprehensive kinase screen would

provide a more complete picture of its cellular interactions, the current evidence supports a

favorable selectivity profile for YM158, making it a promising candidate for therapeutic

applications where the dual inhibition of LTD4 and TXA2 pathways is beneficial. Further

studies, including broad kinase profiling, would be valuable to fully elucidate its interaction with

the human kinome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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